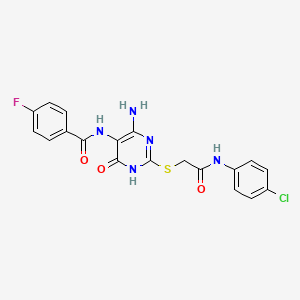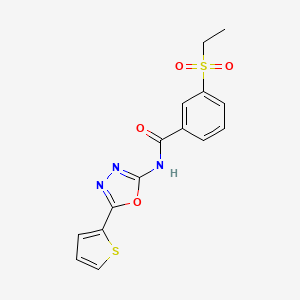
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Characterization and Quantum-Mechanical Modeling
Research on esters with the imidazoquinazoline ring, including spectral characterization and quantum-mechanical modeling, has been conducted to understand the formation and stability of various conformers. This study highlights the importance of quantum-mechanical methods, such as Density Functional Theory (DFT), in elucidating the molecular structures and stability of complex organic compounds (Hęclik et al., 2017).
Natural Product Derivatives and Antimicrobial Activity
Quinazoline derivatives isolated from Streptomyces species have been studied for their natural product value and potential antimicrobial activity. These studies provide insights into the biodiversity of microbial metabolites and their potential applications in developing new antimicrobial agents (Maskey et al., 2004).
Herbicidal Applications
Quinazoline-2,4-dione derivatives have been explored for their herbicidal activity, specifically as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This research direction is significant for the development of new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).
Synthesis and Biological Activity of Novel Compounds
The synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole moiety, with a focus on their antitumor activity, demonstrates the potential of these compounds in medicinal chemistry and drug discovery (Maftei et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione and the base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS RN |
1207046-38-5 |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-9-13-20(14-10-18)31-26(32)22-7-5-6-8-23(22)30(27(31)33)17-24-28-25(29-35-24)19-11-15-21(16-12-19)34-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
VUEGGVBIVCVVSY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)
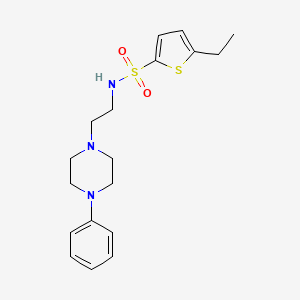
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)
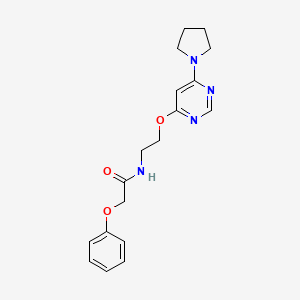
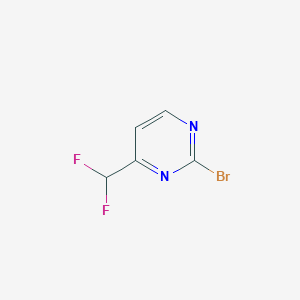
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)

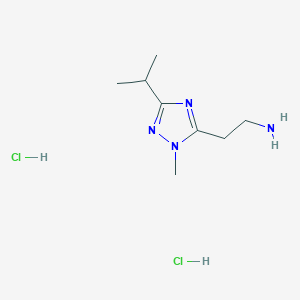
![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)

